molecular formula C14H15N3S B12456252 1-(3-Methylphenyl)-3-(pyridin-3-ylmethyl)thiourea

1-(3-Methylphenyl)-3-(pyridin-3-ylmethyl)thiourea

Katalognummer: B12456252
Molekulargewicht: 257.36 g/mol
InChI-Schlüssel: VZELRMTXBHSMQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Methylphenyl)-3-(pyridin-3-ylmethyl)thiourea is an organic compound that features a thiourea functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylphenyl)-3-(pyridin-3-ylmethyl)thiourea typically involves the reaction of 3-methylphenyl isothiocyanate with pyridin-3-ylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as continuous flow reactors and automated chromatography systems.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Methylphenyl)-3-(pyridin-3-ylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction can lead to the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiourea group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted thioureas.

Wissenschaftliche Forschungsanwendungen

1-(3-Methylphenyl)-3-(pyridin-3-ylmethyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(3-Methylphenyl)-3-(pyridin-3-ylmethyl)thiourea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(3-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea
  • 1-(3-Methylphenyl)-3-(pyridin-4-ylmethyl)thiourea
  • 1-(4-Methylphenyl)-3-(pyridin-3-ylmethyl)thiourea

Uniqueness

1-(3-Methylphenyl)-3-(pyridin-3-ylmethyl)thiourea is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted research and applications.

Eigenschaften

Molekularformel

C14H15N3S

Molekulargewicht

257.36 g/mol

IUPAC-Name

1-(3-methylphenyl)-3-(pyridin-3-ylmethyl)thiourea

InChI

InChI=1S/C14H15N3S/c1-11-4-2-6-13(8-11)17-14(18)16-10-12-5-3-7-15-9-12/h2-9H,10H2,1H3,(H2,16,17,18)

InChI-Schlüssel

VZELRMTXBHSMQO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)NC(=S)NCC2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.